Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate
Description
Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate (CAS: 24730-88-9) is a spirocyclic ester featuring a 1,4-dioxaspiro[4.5]decane backbone with a methyl substituent at position 7, an ethyl ester at position 8, and a double bond at position 7-ene. This compound is structurally distinct due to its conjugated spirocyclic system and unsaturated bond, which confer unique reactivity and physicochemical properties. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals .
Properties
CAS No. |
32917-26-3 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-14-11(13)10-4-5-12(8-9(10)2)15-6-7-16-12/h3-8H2,1-2H3 |
InChI Key |
FNIGFCLKRHRVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC2(CC1)OCCO2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and other nucleophilic species.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of various industrial chemicals, including polymers and specialty materials
Mechanism of Action
The mechanism of action of ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved may include enzymatic catalysis, receptor-ligand interactions, and signal transduction processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate can be elucidated by comparing it with analogous spirocyclic compounds. Below is a detailed analysis:
Structural Analogues
Physicochemical Properties
- Solubility: The target compound’s ester group enhances polarity compared to ether-based spirocycles but reduces solubility in nonpolar solvents relative to its saturated counterparts.
- Stability : The conjugated double bond may increase susceptibility to photodegradation compared to fully saturated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
